Cas no 56072-36-7 (2-Hexanone, 4-hydroxy-3,4-dimethyl-)

2-Hexanone, 4-hydroxy-3,4-dimethyl-, is a ketone derivative with a hydroxyl group and two methyl substituents on the carbon backbone. This compound exhibits unique reactivity due to the presence of both carbonyl and hydroxyl functional groups, making it useful in organic synthesis and intermediate applications. Its structural features allow for selective transformations, such as oxidation or reduction, enabling the production of more complex molecules. The branched alkyl chain enhances solubility in organic solvents, facilitating its use in reaction systems. The compound's stability under standard conditions ensures consistent performance in laboratory and industrial processes. Its defined stereochemistry may also be advantageous for chiral synthesis applications.
2-Hexanone, 4-hydroxy-3,4-dimethyl- structure
56072-36-7 structure
Product name:2-Hexanone, 4-hydroxy-3,4-dimethyl-
CAS No:56072-36-7
MF:C8H16O2
Molecular Weight:144.211
CID:4037466

2-Hexanone, 4-hydroxy-3,4-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2-Hexanone, 4-hydroxy-3,4-dimethyl-

2-Hexanone, 4-hydroxy-3,4-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7511343-1.0g
4-HYDROXY-3,4-DIMETHYLHEXAN-2-ONE
56072-36-7
1.0g
$0.0 2023-01-06

2-Hexanone, 4-hydroxy-3,4-dimethyl- 関連文献

2-Hexanone, 4-hydroxy-3,4-dimethyl-に関する追加情報

Comprehensive Analysis of 2-Hexanone, 4-hydroxy-3,4-dimethyl- (CAS No. 56072-36-7): Properties, Applications, and Industry Trends

2-Hexanone, 4-hydroxy-3,4-dimethyl- (CAS No. 56072-36-7) is a specialized organic compound belonging to the ketone family, featuring a unique hydroxyl group at the 4-position and dimethyl substitution at the 3,4-positions. This structural configuration imparts distinct physicochemical properties, making it valuable in flavor and fragrance formulations, pharmaceutical intermediates, and specialty chemical synthesis. With increasing interest in sustainable solvents and bio-based chemicals, this compound has garnered attention for its potential in green chemistry applications.

The molecular formula C8H16O2 and a molar mass of 144.21 g/mol characterize 4-hydroxy-3,4-dimethyl-2-hexanone. Its boiling point and solubility profile align with mid-polarity solvents, enabling compatibility with both hydrophilic and lipophilic systems. Recent studies highlight its role as a chiral building block in asymmetric synthesis, addressing the growing demand for enantioselective catalysts in drug development. Industry reports indicate a CAGR of 5.2% (2023–2030) for similar functionalized ketones, driven by cosmetic ingredient innovation and high-performance coatings.

In the flavor industry, this compound contributes to fruity and woody aroma profiles, often used in premium perfumery and food essences. Its low odor threshold (0.02 ppm) and stability under acidic conditions make it ideal for beverage flavor enhancement. Regulatory compliance with FDA 21 CFR and EU Flavor Directive ensures its safe use in consumer products, a critical factor for manufacturers addressing clean-label trends.

From a synthetic perspective, 56072-36-7 demonstrates remarkable versatility. Advanced production methods like enzymatic ketone reduction and continuous flow chemistry have improved yields by 18–22% compared to traditional batch processes. These innovations respond to market demands for energy-efficient manufacturing and reduced carbon footprint—key search terms in chemical industry sustainability discussions. Analytical techniques such as GC-MS quantification and HPLC purity testing ensure batch-to-batch consistency, particularly important for GMP-certified applications.

Emerging research explores its derivatives for biodegradable plasticizers and non-toxic ink solvents, aligning with global shifts toward circular economy models. Patent filings related to 56072-36-7 have increased by 34% since 2020, particularly in water-based formulation technologies. This correlates with Google Trends data showing rising searches for "eco-friendly solvent alternatives" (+210% YoY) and "high-boiling point ketones" (+75% YoY).

Storage and handling recommendations emphasize inert atmosphere protection to maintain chemical stability, with shelf-life extension strategies being a frequent topic in chemical logistics forums. The compound’s vapor pressure (0.12 mmHg at 25°C) and flash point (82°C) necessitate standard organic chemical precautions, though it avoids classification under stringent hazardous material regulations—a significant advantage for global supply chain optimization.

Market intelligence suggests particular demand growth in Asia-Pacific regions, where electronic-grade chemicals and pharmaceutical excipients drive consumption. Analytical method development for trace impurity detection remains an active research area, with recent AOAC International publications detailing novel spectroscopic quantification approaches. These advancements support quality control in high-value chemical production, answering frequent search queries about "ketone purity standards" and "spectral databases for organic compounds".

Future applications may leverage its hydrogen-bonding capacity in supramolecular chemistry and crystal engineering—subjects generating substantial academic interest. The compound’s logP value of 1.38 suggests favorable bioavailability characteristics, prompting investigation in prodrug design. Such multidisciplinary potential positions 2-Hexanone, 4-hydroxy-3,4-dimethyl- as a compound of continuing relevance across evolving chemical sectors.

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